Biotin-Gastrin-1, human (1-17)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Biotine-Gastrine-1, humaine (1-17) est un peptide biotinylé correspondant aux 17 premiers acides aminés de la gastrine-1 humaine. La gastrine-1 est une hormone gastro-intestinale impliquée dans la régulation de la sécrétion d'acide gastrique et de la motilité gastro-intestinale. Le marquage à la biotine facilite la détection, la purification et l'analyse spécifiques du peptide .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Biotine-Gastrine-1, humaine (1-17) est synthétisée par synthèse peptidique en phase solide (SPPS). Le processus implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La biotinylation est généralement effectuée à l'extrémité N-terminale du peptide. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle

La production industrielle de Biotine-Gastrine-1, humaine (1-17) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour améliorer l'efficacité et la cohérence. Le processus de purification implique plusieurs étapes, notamment la HPLC et la lyophilisation, pour garantir une grande pureté et une grande stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Biotine-Gastrine-1, humaine (1-17) subit principalement des réactions de biotinylation, qui impliquent la fixation de la biotine au peptide. Cette modification améliore l'utilité du peptide dans divers essais biochimiques .

Réactifs et conditions courantes

Réactifs de biotinylation : L'ester de biotine-N-hydroxysuccinimide (NHS) est couramment utilisé pour la biotinylation.

Conditions de réaction : La réaction de biotinylation est généralement effectuée dans un tampon aqueux à un pH de 7-9. .

Principaux produits

Le principal produit de la réaction de biotinylation est Biotine-Gastrine-1, humaine (1-17), qui conserve l'activité biologique du peptide gastrique natif tout en étant biotinylé pour une détection et une analyse améliorées .

Applications De Recherche Scientifique

Biotine-Gastrine-1, humaine (1-17) a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les réactions de biotinylation et les techniques de synthèse peptidique.

Biologie : Employé dans des études sur la fonction des hormones gastro-intestinales et les interactions des récepteurs.

Médecine : Utilisé dans des tests diagnostiques pour détecter les taux de gastrine dans les échantillons cliniques.

Industrie : Appliqué dans le développement d'essais et de kits de diagnostic à base de peptides biotinylés

Mécanisme d'action

Biotine-Gastrine-1, humaine (1-17) exerce ses effets en se liant aux récepteurs de la gastrine à la surface des cellules gastriques. Cette liaison déclenche une cascade de voies de signalisation intracellulaires qui conduisent à la sécrétion d'acide gastrique et à la régulation de la motilité gastro-intestinale. Le marquage à la biotine permet la détection et l'analyse spécifiques du peptide dans divers essais .

Mécanisme D'action

Biotin-Gastrin-1, human (1-17) exerts its effects by binding to gastrin receptors on the surface of gastric cells. This binding triggers a cascade of intracellular signaling pathways that lead to the secretion of gastric acid and the regulation of gastrointestinal motility. The biotin label allows for specific detection and analysis of the peptide in various assays .

Comparaison Avec Des Composés Similaires

Composés similaires

Gastrine-17 : Une forme native de gastrine qui contient de la pyroglutamate à son extrémité N-terminale.

Cholécystokinine (CCK) : Une hormone peptidique similaire à la gastrine, impliquée dans les processus digestifs.

Peptides biotinylés : D'autres peptides qui ont été biotinylés pour une détection et une analyse améliorées

Unicité

Biotine-Gastrine-1, humaine (1-17) est unique en raison de sa biotinylation, qui facilite la détection et l'analyse spécifiques tout en conservant l'activité biologique du peptide gastrique natif. Cela en fait un outil précieux dans divers essais biochimiques et cliniques .

Propriétés

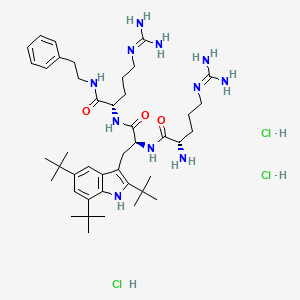

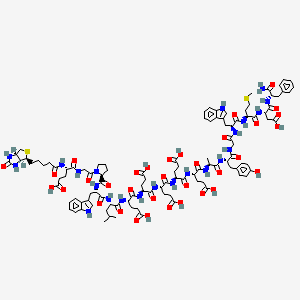

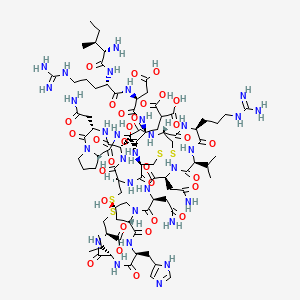

Formule moléculaire |

C107H140N22O34S2 |

|---|---|

Poids moléculaire |

2342.5 g/mol |

Nom IUPAC |

(4S)-4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C107H140N22O34S2/c1-54(2)43-73(124-104(160)76(47-59-50-110-64-20-11-9-18-62(59)64)126-106(162)79-21-14-41-129(79)83(133)52-112-94(150)65(28-34-84(134)135)114-81(131)23-13-12-22-80-91-78(53-165-80)127-107(163)128-91)102(158)120-70(33-39-89(144)145)100(156)119-69(32-38-88(142)143)99(155)118-68(31-37-87(140)141)98(154)117-67(30-36-86(138)139)97(153)116-66(29-35-85(136)137)96(152)113-55(3)93(149)123-74(45-57-24-26-60(130)27-25-57)95(151)111-51-82(132)115-75(46-58-49-109-63-19-10-8-17-61(58)63)103(159)121-71(40-42-164-4)101(157)125-77(48-90(146)147)105(161)122-72(92(108)148)44-56-15-6-5-7-16-56/h5-11,15-20,24-27,49-50,54-55,65-80,91,109-110,130H,12-14,21-23,28-48,51-53H2,1-4H3,(H2,108,148)(H,111,151)(H,112,150)(H,113,152)(H,114,131)(H,115,132)(H,116,153)(H,117,154)(H,118,155)(H,119,156)(H,120,158)(H,121,159)(H,122,161)(H,123,149)(H,124,160)(H,125,157)(H,126,162)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H2,127,128,163)/t55-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,91-/m0/s1 |

Clé InChI |

YCAQMDCEUIHYPE-CNCIPMBJSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@H]8[C@@H]9[C@H](CS8)NC(=O)N9 |

SMILES canonique |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C(CCC(=O)O)NC(=O)CCCCC8C9C(CS8)NC(=O)N9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)

![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)

![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)

![[Lys3]-Bombesin](/img/structure/B12387792.png)